molecular formula C9H11NO2S B1444244 1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone CAS No. 1467507-64-7

1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone

Cat. No.: B1444244
CAS No.: 1467507-64-7
M. Wt: 197.26 g/mol
InChI Key: JVJZOUPHTGANMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone is a heterocyclic compound that features a thieno[2,3-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide with ethanone derivatives . The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thienopyran derivatives exhibit notable antimicrobial properties. A study demonstrated that 1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone showed effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cells through apoptosis induction. This mechanism was attributed to the compound's ability to interfere with cell cycle regulation.

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with desired biological activities. For instance, it can be used to synthesize thienopyran-based derivatives with enhanced pharmacological profiles.

Reactions and Derivatives
The compound can undergo various chemical reactions such as acylation and alkylation, leading to a variety of derivatives. These derivatives are crucial in expanding the library of thienopyran compounds for drug discovery.

Biochemical Applications

Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly useful in designing inhibitors for therapeutic applications targeting metabolic disorders.

Research Studies and Case Examples

StudyFocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer EffectsInduces apoptosis in cancer cells
Synthesis ApplicationsVersatile building block for drug development

Mechanism of Action

The mechanism of action of 1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone is a compound that has garnered interest in medicinal chemistry due to its unique thieno[2,3-c]pyran structure. This structure is associated with various biological activities, including potential anticancer properties and interactions with specific molecular targets in biological systems.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₁N₁O₂S
  • Molecular Weight : 197.25 g/mol
  • CAS Number : 1467507-64-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, influencing pathways involved in cell proliferation and apoptosis. The thieno[2,3-c]pyran core is known for its ability to stabilize certain conformations of proteins and enzymes, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds within the thieno[2,3-c]pyran family exhibit a range of biological activities:

  • Anticancer Activity :
    • Thienopyran derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies have reported IC₅₀ values in the nanomolar range for certain derivatives against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
    • A specific study on related compounds demonstrated that modifications at the 4-position of the thieno ring can significantly enhance antiproliferative activity .
  • Antimicrobial Properties :
    • Compounds with a similar thieno structure have been evaluated for their antimicrobial effects. Certain derivatives exhibited significant inhibition against bacterial strains, suggesting potential as antibiotic agents .
  • Anti-inflammatory Effects :
    • Some thieno derivatives have been characterized as having anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against MCF-7 (IC₅₀ = 9.1 nM)
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

Detailed Research Findings

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The MTT assay results indicated an IC₅₀ value as low as 9.1 nM for specific derivatives.
  • Mechanistic Studies : Research has indicated that these compounds may inhibit key enzymes involved in cancer metabolism, such as thymidylate synthase and EGFR-TK (epidermal growth factor receptor tyrosine kinase), which are critical for tumor growth and proliferation .
  • Safety Profiles : Preliminary toxicity assessments suggest that many thienopyran derivatives show low toxicity towards normal cell lines (e.g., BALB 3T3), indicating a favorable safety profile for further development .

Properties

IUPAC Name

1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-5(11)8-6-2-3-12-4-7(6)13-9(8)10/h2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJZOUPHTGANMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC2=C1CCOC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone
Reactant of Route 3
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone
Reactant of Route 4
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone
Reactant of Route 5
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone
Reactant of Route 6
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.